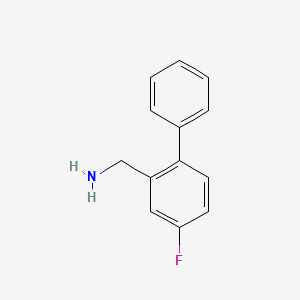
4-Ethyl-3-(hydroxymethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is a furan derivative, known for its distinct aroma and flavor properties, making it significant in the food and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-3-hydroxy-4-methylbutanoic acid .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives .
Scientific Research Applications
2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another furan derivative with similar aromatic properties.
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma, used in flavoring.
Uniqueness
2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one stands out due to its unique combination of ethyl, hydroxy, and methyl groups, which contribute to its distinct aroma and flavor profile. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-ethyl-4-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-5-4-10-7(9)6(5)3-8/h8H,2-4H2,1H3 |
InChI Key |
PHPQDDTYOQUDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


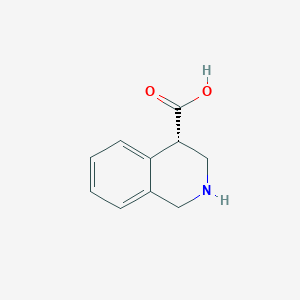
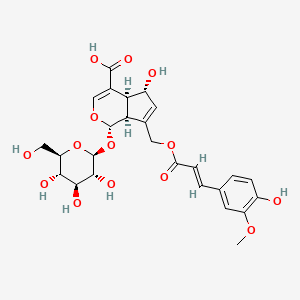

![2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)
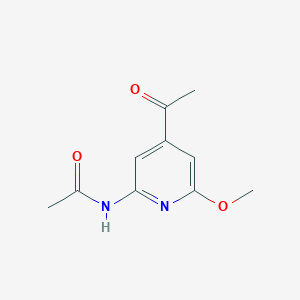
![[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)
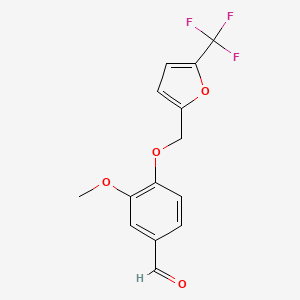
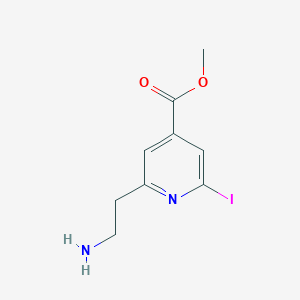
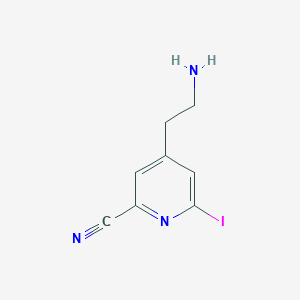
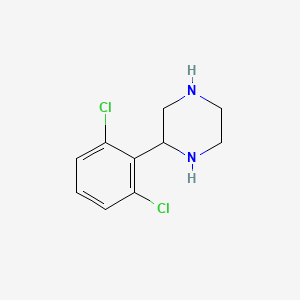
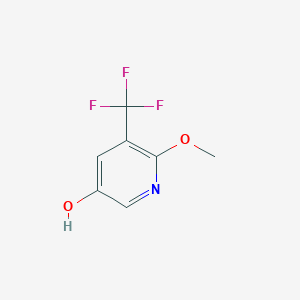
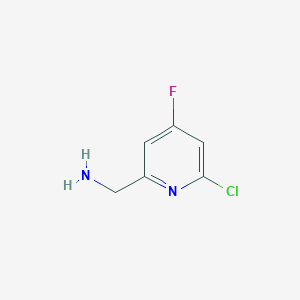
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)
